Trimethyl{3-[(oct-7-en-2-yn-1-yl)oxy]prop-1-yn-1-yl}silane
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Overview
Description
Trimethyl{3-[(oct-7-en-2-yn-1-yl)oxy]prop-1-yn-1-yl}silane is an organosilicon compound with the molecular formula C12H22OSi This compound is characterized by the presence of a trimethylsilyl group attached to a prop-1-yn-1-yl chain, which is further connected to an oct-7-en-2-yn-1-yl group through an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl{3-[(oct-7-en-2-yn-1-yl)oxy]prop-1-yn-1-yl}silane typically involves the reaction of trimethylsilylacetylene with an appropriate alkyl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the deprotonation of the acetylene and subsequent nucleophilic substitution with the alkyl halide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Trimethyl{3-[(oct-7-en-2-yn-1-yl)oxy]prop-1-yn-1-yl}silane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can convert the compound into its corresponding alkanes or alkenes.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols or siloxanes, while reduction can produce alkanes or alkenes. Substitution reactions can result in the formation of various organosilicon compounds with different functional groups.
Scientific Research Applications
Trimethyl{3-[(oct-7-en-2-yn-1-yl)oxy]prop-1-yn-1-yl}silane has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in the development of bioactive molecules and drug delivery systems.
Industry: The compound is used in the production of advanced materials, coatings, and adhesives.
Mechanism of Action
The mechanism of action of Trimethyl{3-[(oct-7-en-2-yn-1-yl)oxy]prop-1-yn-1-yl}silane involves its interaction with specific molecular targets and pathways. The trimethylsilyl group can enhance the lipophilicity and stability of the compound, facilitating its penetration into biological membranes. The prop-1-yn-1-yl chain can undergo various chemical transformations, leading to the formation of bioactive intermediates that interact with cellular targets.
Comparison with Similar Compounds
Similar Compounds
- Trimethyl(3-((trimethylsilyl)oxy)prop-1-yn-1-yl)silane
- 1-(Trimethylsilyl)propyne
- 4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide
Uniqueness
Trimethyl{3-[(oct-7-en-2-yn-1-yl)oxy]prop-1-yn-1-yl}silane is unique due to its specific structural features, including the presence of both an alkyne and an alkene group, which provide versatility in chemical reactions
Properties
CAS No. |
74585-58-3 |
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Molecular Formula |
C14H22OSi |
Molecular Weight |
234.41 g/mol |
IUPAC Name |
trimethyl(3-oct-7-en-2-ynoxyprop-1-ynyl)silane |
InChI |
InChI=1S/C14H22OSi/c1-5-6-7-8-9-10-12-15-13-11-14-16(2,3)4/h5H,1,6-8,12-13H2,2-4H3 |
InChI Key |
PBQRPRAOAIBNOB-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CCOCC#CCCCC=C |
Origin of Product |
United States |
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